2-Fluoro-2-(thian-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(thian-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H11FO2S. This compound is characterized by the presence of a fluorine atom and a thian-3-yl group attached to an acetic acid moiety.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-2-(thian-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-(thian-3-yl)acetic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters, leading to efficient and scalable synthesis of the compound .
Analyse Chemischer Reaktionen
2-Fluoro-2-(thian-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(thian-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: In biological research, fluorinated compounds are often used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(thian-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition or modulation of enzyme activity, receptor binding, or other biological processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-(thian-3-yl)acetic acid can be compared with other similar compounds, such as:
2-Fluoro-2-(thietan-3-yl)acetic acid: This compound has a similar structure but with a thietan ring instead of a thian ring.
2-Fluoro-2-(thiazol-3-yl)acetic acid: The presence of a thiazole ring introduces additional nitrogen atoms, which can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H11FO2S |
---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-fluoro-2-(thian-3-yl)acetic acid |
InChI |
InChI=1S/C7H11FO2S/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4H2,(H,9,10) |
InChI-Schlüssel |
ACOKJYLTRPNZCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSC1)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.